Biotin-D-Sulfoxide

Description

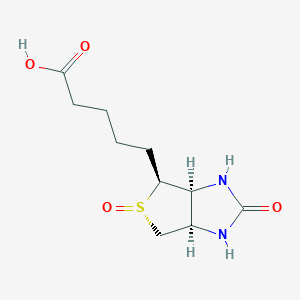

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,5S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSKCIQYNAOBNQ-OKPRWBIXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H]([S@]1=O)CCCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10406-89-0 | |

| Record name | BIOTIN SULFOXIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ET0LK93W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biotin-D-Sulfoxide: A Comprehensive Technical Guide on its Discovery, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-D-sulfoxide, a significant metabolite of biotin (Vitamin H), has been a subject of scientific inquiry since its discovery in the mid-20th century. This technical guide provides an in-depth exploration of the discovery, history, chemical synthesis, and biological relevance of this compound. It consolidates key experimental protocols, quantitative data, and metabolic pathways to serve as a comprehensive resource for researchers in biochemistry, drug development, and nutritional sciences.

Introduction: The Emergence of a Biotin Metabolite

Biotin, a water-soluble B vitamin, is an essential coenzyme for several carboxylases involved in critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The story of this compound begins with the investigation of biotin's metabolic fate. Early studies on biotin metabolism revealed that the sulfur atom in its thiophane ring is susceptible to oxidation.[1][2] This observation led to the pioneering work of Donald B. Melville and his colleagues in the 1950s, who first identified and characterized the sulfoxide derivatives of biotin.[3][4]

Melville's research demonstrated that the oxidation of d-biotin could yield two diastereoisomeric forms of biotin sulfoxide, designated as d-biotin d-sulfoxide and d-biotin l-sulfoxide, based on their optical rotations.[4] One of these forms, d-biotin d-sulfoxide, was isolated from a milk residue concentrate, suggesting its natural occurrence. This discovery opened up new avenues for understanding the biological activity and metabolic pathways of biotin and its derivatives.

Chemical Properties and Characterization

This compound (C₁₀H₁₆N₂O₄S) is a sulfoxide derivative of biotin. The introduction of an oxygen atom at the sulfur in the thiophane ring creates a new chiral center, leading to the existence of two diastereomers.

Quantitative Data

A summary of the key quantitative data for this compound and its related compounds is presented in the table below.

| Property | d-Biotin | d-Biotin d-Sulfoxide | d-Biotin l-Sulfoxide | Unit | Reference(s) |

| Molecular Formula | C₁₀H₁₆N₂O₃S | C₁₀H₁₆N₂O₄S | C₁₀H₁₆N₂O₄S | ||

| Molecular Weight | 244.31 | 260.31 | 260.31 | g/mol | |

| Melting Point | 233-236 | 231-233 (decomp.) | - | °C | |

| Melting Point (Methyl Ester) | - | 178-180 | 195-199 | °C | |

| Optical Rotation ([α]D) | +91° (c=2 in 0.1N NaOH) | - | - | degrees |

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques. While specific spectra for this compound are not widely published, the principles of NMR and IR spectroscopy for biotin provide a foundation for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. For biotin in DMSO-d6, characteristic peaks for the ureido protons and the protons on the thiophane and valeric acid side chains are observed. For this compound, shifts in the signals of the protons and carbons adjacent to the sulfur atom would be expected due to the electron-withdrawing effect of the sulfoxide group.

-

Infrared (IR) Spectroscopy: The IR spectrum of biotin shows characteristic absorption bands for the N-H and C=O stretching of the ureido ring, and C-H stretching of the aliphatic chain. The presence of the S=O group in this compound would introduce a strong absorption band, typically in the range of 1030-1070 cm⁻¹.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key biological experiments related to this compound.

Chemical Synthesis of this compound

The primary method for synthesizing this compound is through the controlled oxidation of biotin, typically using hydrogen peroxide.

Protocol: Oxidation of d-Biotin with Hydrogen Peroxide

-

Dissolution: Dissolve d-biotin in glacial acetic acid.

-

Oxidation: Add a molar equivalent of 30% hydrogen peroxide to the biotin solution. The reaction is typically carried out at room temperature for several hours (e.g., 16-17 hours).

-

Isolation of Diastereomers:

-

Concentrate the reaction mixture under vacuum to remove the acetic acid.

-

The resulting residue contains a mixture of d-biotin d-sulfoxide and d-biotin l-sulfoxide.

-

Separation of the diastereomers can be achieved by fractional crystallization. Melville's work describes the separation of the methyl esters of the sulfoxides, which have different melting points and crystalline forms.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound isomers using techniques such as melting point determination, chromatography (HPLC), and spectroscopy (NMR, IR).

Enzymatic Reduction of this compound

This compound can be enzymatically reduced back to biotin by Biotin Sulfoxide Reductase, an enzyme found in various microorganisms like Escherichia coli and Rhodobacter sphaeroides.

Protocol: Biotin Sulfoxide Reductase Assay

-

Enzyme Preparation: Purify Biotin Sulfoxide Reductase from a suitable expression system (e.g., recombinant E. coli).

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5-8.0).

-

Assay Components: To the buffer, add:

-

This compound (substrate)

-

A reducing agent (e.g., NADPH or a reduced viologen dye like benzyl viologen)

-

The purified Biotin Sulfoxide Reductase to initiate the reaction.

-

-

Monitoring the Reaction: The reaction can be monitored spectrophotometrically by following the oxidation of the reducing agent (e.g., the decrease in absorbance of reduced benzyl viologen at 600 nm).

-

Product Confirmation: The formation of biotin can be confirmed by High-Performance Liquid Chromatography (HPLC) analysis of the reaction mixture.

HPLC Analysis of Biotin and this compound

HPLC is a standard method for the separation and quantification of biotin and its metabolites.

Protocol: Reversed-Phase HPLC for Biotin and Metabolites

-

Sample Preparation: Extract biotin and its metabolites from the biological matrix (e.g., urine, cell culture media) using appropriate methods, which may include acid hydrolysis to release protein-bound biotin.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is typically employed.

-

Flow Rate: A flow rate of around 1.0-1.2 ml/min is common.

-

Detection: UV detection at around 200 nm can be used, although sensitivity may be low. For higher sensitivity, post-column derivatization with fluorescently-labeled avidin can be employed.

-

Biological Significance and Metabolic Pathways

This compound is not merely a laboratory curiosity; it is a naturally occurring metabolite with biological relevance.

Biotin Catabolism

The catabolism of biotin in mammals and microorganisms proceeds through two primary pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom. The oxidation of the sulfur leads to the formation of d-biotin d-sulfoxide and d-biotin l-sulfoxide. Further oxidation can lead to the formation of biotin sulfone.

The Role of Biotin Sulfoxide Reductase

The existence of Biotin Sulfoxide Reductase suggests a salvage pathway where this compound can be converted back to biologically active biotin. This enzymatic reduction allows organisms to utilize this compound as a source of biotin. The enzyme from Rhodobacter sphaeroides is a molybdenum-containing enzyme that preferentially uses NADPH as an electron donor.

Kinetic Properties of Rhodobacter sphaeroides Biotin Sulfoxide Reductase

| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| NADPH | 269 | 500 | 1.86 x 10⁶ |

| NADH | 394 | 47 | 1.19 x 10⁵ |

| This compound (with NADPH) | 714 | - | - |

| This compound (with NADH) | 132 | - | - |

The enzyme follows a Ping Pong Bi-Bi mechanism with substrate inhibition by both NADPH and this compound.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways and experimental workflows related to this compound.

Caption: Metabolic pathways of biotin, including sulfur oxidation and reduction.

Experimental Workflows

Caption: Workflow for the chemical synthesis of this compound.

Caption: Workflow for the enzymatic assay of Biotin Sulfoxide Reductase.

Conclusion and Future Directions

The discovery and characterization of this compound have significantly contributed to our understanding of biotin metabolism. The interplay between the oxidative formation of the sulfoxide and its enzymatic reduction highlights a dynamic regulatory mechanism for biotin homeostasis. For researchers in drug development, the enzymes involved in these pathways, such as Biotin Sulfoxide Reductase, could represent novel targets, particularly in pathogenic microorganisms where biotin metabolism is essential for survival.

Future research may focus on several key areas:

-

Detailed Structural Biology: Elucidating the high-resolution crystal structures of Biotin Sulfoxide Reductase with its substrates and cofactors will provide deeper insights into its catalytic mechanism.

-

Physiological Role in Humans: Further investigation into the physiological concentrations and roles of this compound in human health and disease is warranted.

-

Pharmacological Modulation: Exploring the potential for developing specific inhibitors of biotin metabolic pathways in pathogens could lead to new antimicrobial strategies.

This technical guide serves as a foundational resource to stimulate and support these future endeavors in the fascinating field of biotin biochemistry.

References

Biotin-d-Sulfoxide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin, or vitamin B7, is a crucial water-soluble vitamin that acts as a cofactor for essential carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The metabolism of biotin leads to the formation of several catabolites, among which Biotin-d-sulfoxide is a product of the oxidation of the sulfur atom in biotin's thiophane ring. This technical guide provides an in-depth exploration of this compound as a biotin metabolite, covering its chemical properties, metabolic pathways, and the analytical methodologies for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the role of biotin metabolism in health and disease.

Introduction to Biotin and its Metabolism

Biotin is an essential micronutrient that plays a vital role as a covalently bound coenzyme for five mammalian carboxylases: acetyl-CoA carboxylase 1 and 2, pyruvate carboxylase, propionyl-CoA carboxylase, and 3-methylcrotonyl-CoA carboxylase.[1] These enzymes are critical for key metabolic pathways. Beyond its coenzymatic role, biotin is also involved in gene regulation and cell signaling.[1]

The catabolism of biotin occurs primarily through two pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom in the thiophane ring.[1][2] The latter pathway results in the formation of this compound, Biotin-l-sulfoxide, and biotin sulfone.[1] this compound is a recognized metabolite found in human urine and serum. While some microorganisms can reduce this compound back to biotin, its biological activity in mammals is considered limited. Understanding the formation and excretion of this metabolite is crucial for assessing biotin status and metabolism in various physiological and pathological conditions.

Chemical Properties of this compound

This compound is a diastereomer of biotin sulfoxide, with the "d" designation referring to the configuration at the sulfur atom. It is formed by the oxidation of the thioether in the biotin molecule.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆N₂O₄S | |

| Molecular Weight | 260.31 g/mol | |

| Synonyms | Biotin (+)-sulfoxide, Biotin (S)-sulfoxide | |

| CAS Number | 10406-89-0 | |

| Appearance | Solid | |

| Solubility | Slightly soluble in acetonitrile and DMSO |

Metabolic Pathway of Biotin

The metabolic fate of biotin in mammals involves several key transformations. The following diagram illustrates the major catabolic pathways, including the formation of this compound.

Quantitative Analysis of Biotin Metabolites

The urinary excretion of biotin and its metabolites provides a valuable indicator of biotin status. The following table summarizes the quantitative data on the urinary excretion of biotin and its major metabolites in healthy adults.

| Metabolite | Percentage of Total Urinary Avidin-Binding Substances (Mean ± SD) |

| Biotin | 32 ± 12% |

| Bisnorbiotin | 52 ± 15% |

| Bisnorbiotin Methyl Ketone | 7.9 ± 5.8% |

| Biotin-d,l-sulfoxide | 4.0 ± 3.2% |

| Biotin Sulfone | 3.6 ± 1.9% |

| Data from a study of six healthy adults. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Avidin-Binding Assay for Quantification of Biotin and its Metabolites

This method is highly specific and sensitive for the determination of biotin and its metabolites in biological fluids.

5.1.1. Principle

The method involves the separation of biotin and its metabolites by reverse-phase HPLC, followed by quantification using a highly specific and sensitive avidin-binding assay. The avidin-binding assay relies on the strong and specific interaction between avidin and the ureido ring of biotin and its analogues.

5.1.2. Sample Preparation (Urine)

-

Collect a 24-hour urine sample and store it at -20°C until analysis.

-

Thaw the urine sample and centrifuge to remove any precipitate.

-

Filter the supernatant through a 0.45 µm filter prior to HPLC injection.

5.1.3. HPLC Separation

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The specific gradient will depend on the column and system used and should be optimized for the separation of biotin and its metabolites.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: While UV detection is possible, it lacks sensitivity for the low concentrations found in biological samples. Therefore, fractions are collected for the subsequent avidin-binding assay.

-

Fraction Collection: Collect fractions at the predetermined retention times for biotin, bisnorbiotin, Biotin-d,l-sulfoxide, and other metabolites. Retention times should be established using analytical standards.

5.1.4. Avidin-Binding Assay

-

Collected HPLC fractions are evaporated to dryness to remove the mobile phase.

-

The dried residue is reconstituted in a suitable buffer.

-

The amount of biotin or its metabolite in each fraction is quantified using a competitive avidin-binding assay. This can be performed using various formats, such as a radioisotope-labeled avidin assay or an enzyme-linked assay with horseradish peroxidase (HRP)-conjugated avidin.

The following diagram illustrates the general workflow for the HPLC-avidin binding assay.

References

An In-depth Technical Guide to Biotin-D-Sulfoxide: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-D-Sulfoxide, a significant metabolite of biotin (Vitamin B7), is formed through the oxidation of the sulfur atom in the thiophane ring of the biotin molecule. This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for professionals in research and drug development. It includes a detailed summary of its physicochemical characteristics, experimental protocols for its synthesis, purification, and analysis, and a visualization of its role in biological pathways.

Physical and Chemical Properties

This compound, also known as Biotin d-sulfoxide, is a sulfoxide derivative of biotin.[1] It is a metabolite found in various biological systems and can be produced through the oxidation of biotin.[1][2] The presence of the sulfoxide group introduces a chiral center at the sulfur atom, leading to two diastereomers: this compound and Biotin-l-sulfoxide. This guide focuses on the d-sulfoxide form.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₄S | PubChem |

| Molecular Weight | 260.31 g/mol | PubChem |

| CAS Number | 10406-89-0 | PubChem |

| Appearance | Solid | MedChemExpress |

| Melting Point | 238 °C (with some decomposition) | [2] |

| Solubility | Slightly soluble in Acetonitrile and DMSO. | [3] |

| Stability | Stable for ≥ 4 years when stored at -20°C. |

Experimental Protocols

Synthesis of this compound from Biotin

This protocol is adapted from the method described by Melville (1954) for the oxidation of biotin.

Materials:

-

D-Biotin

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Ethanol

-

Water

Procedure:

-

Dissolve 1 gram of D-Biotin in 10 ml of glacial acetic acid. Gentle warming may be required to facilitate dissolution.

-

Cool the solution to room temperature.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the biotin solution with constant stirring. The reaction is exothermic and should be controlled.

-

Allow the reaction mixture to stand at room temperature for 16-24 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure (in vacuo) to yield a residue.

-

The residue, a mixture of biotin sulfoxide isomers and unreacted biotin, is then subjected to purification.

Purification of this compound

Purification of this compound from the reaction mixture can be achieved by fractional crystallization, as described by Melville (1954).

Procedure:

-

Dissolve the crude residue from the synthesis step in a minimal amount of hot water.

-

Allow the solution to cool slowly to room temperature. Biotin-l-sulfoxide is less soluble and will crystallize first.

-

Filter the crystals of Biotin-l-sulfoxide.

-

Concentrate the filtrate by evaporation of the solvent.

-

Allow the concentrated filtrate to stand, which will induce the crystallization of this compound.

-

The resulting crystals of this compound can be further purified by recrystallization from a mixture of water and ethanol.

Analytical Methods

HPLC is a common method for the analysis of biotin and its metabolites, including this compound.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

Mass spectrometry can be used for the identification and quantification of this compound.

Experimental Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Sample Preparation: The sample is typically introduced after separation by HPLC. The mobile phase should be compatible with MS (e.g., using volatile buffers like ammonium formate).

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Conditions (Example):

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O).

-

Spectrometer: 400 MHz or higher.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) can be performed to assign the chemical shifts and confirm the structure.

Biological Role and Signaling Pathways

This compound is a metabolite of biotin and can be enzymatically reduced back to biotin in some organisms. This reduction is particularly important in bacteria, where it serves as a salvage pathway for biotin.

Biotin Sulfoxide Reductase Pathway

In bacteria such as Escherichia coli, the enzyme Biotin Sulfoxide Reductase (BisC) catalyzes the reduction of this compound to biotin. This pathway allows the bacteria to utilize oxidized forms of biotin from the environment.

Experimental Workflow for Biotin Sulfoxide Reductase Activity Assay

The activity of Biotin Sulfoxide Reductase can be determined by monitoring the consumption of NADPH or the formation of biotin.

References

The Biological Role of Biotin-D-Sulfoxide in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-D-sulfoxide is a prominent metabolite of biotin (Vitamin B7) in mammals, arising from the oxidation of the sulfur atom within the thiophane ring of the biotin molecule. Historically considered an inactive catabolite destined for excretion, a thorough understanding of its formation, physiological concentrations, and potential, albeit subtle, biological interactions is critical for a complete picture of biotin homeostasis and for the accurate interpretation of biotin levels in diagnostics and drug development. This technical guide provides an in-depth overview of the current scientific understanding of this compound's biological standing in mammalian systems. It details the metabolic pathways leading to its formation, presents available quantitative data on its physiological concentrations, and outlines key experimental protocols for its synthesis, extraction, and quantification.

Introduction

Biotin is an essential water-soluble vitamin that functions as a covalently bound coenzyme for five mammalian carboxylases. These enzymes play a pivotal role in a variety of metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The metabolism of biotin leads to the formation of several catabolites, with this compound being one of the principal end-products excreted in the urine. While devoid of the coenzymatic activity of biotin, the study of this compound provides valuable insights into biotin turnover, bioavailability, and the impact of oxidative stress on this vital micronutrient.

Metabolism and Formation of this compound

In mammals, biotin undergoes catabolism through two primary pathways: β-oxidation of its valeric acid side chain and oxidation of the sulfur atom in its thiophane ring. This compound is a product of the latter pathway.

The oxidation of biotin's sulfur atom is a stereospecific process, leading to the formation of two diastereomers: this compound and Biotin-l-sulfoxide. In mammals, the d-sulfoxide isomer is the predominant form. This oxidation is thought to occur primarily in the liver and is a detoxification pathway to facilitate the excretion of excess biotin.

Biological Role and Significance

Current scientific literature indicates that this compound does not possess a specific biological role in mammals beyond being a product of biotin catabolism. It is considered an inactive metabolite, lacking the ability to function as a coenzyme for carboxylases. There is no evidence to suggest that this compound binds to specific receptors or directly modulates signaling pathways in mammalian cells.

The primary significance of this compound lies in its utility as a biomarker for biotin status and turnover. Elevated levels of this compound in urine can be indicative of high biotin intake or increased biotin catabolism. Furthermore, the formation of this compound is an oxidative process, suggesting a potential link to the broader landscape of oxidative stress within the organism. However, it is important to note that while some microorganisms possess the enzymatic machinery (biotin sulfoxide reductase) to reduce this compound back to biotin as a defense against oxidative damage, this capability has not been identified in mammals.

Quantitative Data

The concentration of this compound in biological fluids is variable and dependent on dietary biotin intake. The following tables summarize available quantitative data.

| Biological Fluid | Species | Condition | This compound Concentration | Reference |

| Urine | Human | Normal Diet | 1.5 - 7.5 nmol/day | [1] |

| Urine | Rat | Biotin-supplemented | 2.5 ± 0.8 nmol/24h | [1] |

| Serum | Human | Post-biotin supplementation | ~10-50 pmol/mL | [1] |

| Milk | Human | 8 days postpartum | ~0.6 nmol/L | [1] |

Table 1: Reported concentrations of this compound in various biological fluids.

| Parameter | Value | Species | Reference |

| Molar Mass | 260.31 g/mol | N/A | [1] |

| Molecular Formula | C₁₀H₁₆N₂O₄S | N/A |

Table 2: Physicochemical properties of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the controlled oxidation of biotin using hydrogen peroxide.

Materials:

-

d-Biotin

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve d-biotin in glacial acetic acid.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the biotin solution while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the solution with a sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the this compound by recrystallization.

Extraction of this compound from Biological Samples

5.2.1. Urine:

-

Centrifuge a urine sample to remove any particulate matter.

-

Acidify the supernatant with an appropriate acid (e.g., hydrochloric acid) to a pH of ~2.

-

Apply the acidified urine to a solid-phase extraction (SPE) C18 cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the biotin and its metabolites with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

5.2.2. Serum/Plasma:

-

Precipitate proteins from the serum or plasma sample by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in an appropriate buffer for further purification by SPE as described for urine.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV or Mass Spectrometric (MS) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

-

A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at a slightly acidic pH) is typically used.

Procedure:

-

Inject the prepared sample extract onto the HPLC column.

-

Run a gradient elution to separate biotin, this compound, and other metabolites.

-

Detect the compounds using a UV detector (typically at a low wavelength, e.g., 210 nm) or for higher sensitivity and specificity, an MS detector.

-

Quantify this compound by comparing its peak area to that of a standard curve prepared with a known concentration of a this compound standard.

Conclusion

This compound is a key metabolite in the catabolism of biotin in mammals. While it does not appear to have a direct biological role, its presence and concentration in biological fluids are important indicators of biotin metabolism and can be influenced by dietary intake and oxidative status. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to accurately synthesize, extract, and quantify this important metabolite, thereby facilitating a more comprehensive understanding of biotin's journey within the mammalian system. Further research may yet uncover more subtle roles for this and other biotin catabolites, making continued investigation in this area a valuable pursuit.

References

The Mechanism of Action of Biotin-d-Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-d-sulfoxide, a prominent metabolite of biotin (Vitamin B7), is formed through the oxidation of the sulfur atom within biotin's thiophane ring. While initially considered an inactive catabolite, emerging research, predominantly from microbial systems, has elucidated a mechanism for its reduction back to the biologically active form, biotin. This reduction pathway highlights this compound's role as a salvageable source of biotin, particularly under conditions of oxidative stress. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its metabolic formation, enzymatic reduction, and physiological significance. The guide details the well-characterized bacterial Biotin Sulfoxide Reductase system and discusses the putative mechanisms in mammalian systems. Experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction

Biotin is an essential water-soluble vitamin that acts as a cofactor for five carboxylases crucial for fatty acid synthesis, gluconeogenesis, and amino acid catabolism[1][2]. The catabolism of biotin in mammals occurs via two primary pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom in the thiophane ring[1]. The latter process, occurring in the smooth endoplasmic reticulum in an NADPH-dependent manner, yields this compound, biotin-l-sulfoxide, and biotin sulfone[1]. This compound is a significant catabolite found in human urine and serum. While long considered a simple excretory product, the discovery of enzymatic systems capable of reducing this compound back to biotin has redefined its role in biotin homeostasis.

Metabolic Formation of this compound

The formation of this compound is a key step in the catabolism of biotin.

-

Enzymatic Oxidation: The sulfur atom of biotin's thiophane ring is oxidized in the smooth endoplasmic reticulum.

-

NADPH-Dependence: This oxidation reaction is dependent on the presence of nicotinamide adenine dinucleotide phosphate (NADPH)[1].

-

Stereoisomers: The oxidation results in two diastereomers: this compound and Biotin-l-sulfoxide.

The balance between biotin and its oxidized metabolites can be indicative of metabolic status and oxidative stress.

Enzymatic Reduction of this compound: The Core Mechanism of Action

The biological activity of this compound is primarily realized through its conversion back to biotin. This reduction is catalyzed by a class of enzymes known as Biotin Sulfoxide Reductases.

The Bacterial Biotin Sulfoxide Reductase (BisC) System

The most well-characterized Biotin Sulfoxide Reductase is the BisC protein found in bacteria such as Escherichia coli and Rhodobacter sphaeroides.

-

Function: BisC catalyzes the reduction of this compound to d-biotin, allowing the organism to utilize this compound as a source of biotin.

-

Molybdenum Cofactor: BisC is a molybdoenzyme, requiring a Mo-bis(molybdopterin guanine dinucleotide) cofactor for its catalytic activity. The presence of tungstate inhibits enzyme activity, further confirming the essential role of molybdenum.

-

Electron Donors: The reduction reaction is driven by electron donors. In Rhodobacter sphaeroides, NADPH is the preferred electron donor over NADH.

-

Broader Substrate Specificity: Interestingly, BisC from E. coli has also been shown to reduce methionine-S-sulfoxide, indicating a role in the broader defense against oxidative damage to sulfur-containing biomolecules.

-

Physiological Significance in Bacteria: In pathogenic bacteria like Salmonella enterica serovar Typhimurium, BisC is crucial for tolerance to oxidative stress and for full virulence, suggesting it plays a role in repairing oxidative damage encountered within the host.

Putative Mechanism in Mammalian Systems

A dedicated this compound reductase equivalent to the bacterial BisC has not yet been identified in mammals. However, the presence of this compound as a metabolite suggests that a reduction mechanism may exist. The leading candidates for this function are the mammalian methionine sulfoxide reductases (MsrA and MsrB) and the thioredoxin system.

-

Methionine Sulfoxide Reductases (MsrA and MsrB): These enzymes are critical for repairing oxidative damage to proteins by reducing methionine sulfoxide back to methionine. Given the structural similarity of the sulfoxide group, it is plausible that MsrA or MsrB could exhibit promiscuous activity towards this compound. The Msr system utilizes thioredoxin as a reducing agent.

-

Thioredoxin System: The thioredoxin (Trx) and thioredoxin reductase (TrxR) system is a major cellular antioxidant pathway that reduces disulfide bonds and other oxidized molecules. It is possible that this system could directly or indirectly contribute to the reduction of this compound.

Further research is required to definitively identify the enzymatic players and elucidate the precise mechanism of this compound reduction in mammals.

Quantitative Data

The following tables summarize the available quantitative data related to this compound.

Table 1: Kinetic Parameters of Rhodobacter sphaeroides Biotin Sulfoxide Reductase

| Parameter | NADPH as Electron Donor | NADH as Electron Donor |

| Km for Sulfoxide (this compound) | 714 µM | 132 µM |

| Km for Nucleotide | 65 µM | 1.25 mM |

| kcat,app | 500 s⁻¹ | 47 s⁻¹ |

| kcat,app/Km,app (Nucleotide) | 1.86 x 10⁶ M⁻¹s⁻¹ | 1.19 x 10⁵ M⁻¹s⁻¹ |

| Ki for Sulfoxide (this compound) | 6.10 mM | - |

| Ki for Nucleotide | 900 µM | - |

Table 2: Concentrations of Biotin and its Catabolites in Human Serum and Urine

| Compound | Serum Concentration (nmol/L) | Urine Concentration (nmol/24h) |

| Biotin | 244 ± 61 | 35 ± 14 |

| Bisnorbiotin | 189 ± 135 | 68 ± 48 |

| Biotin-d,l-sulfoxide | 15 ± 33 | 5 ± 6 |

Data adapted from literature. Absolute values can vary based on analytical methods and population.

Experimental Protocols

Spectrophotometric Assay for Biotin Sulfoxide Reductase Activity

This protocol is adapted from studies on bacterial Biotin Sulfoxide Reductase.

Principle: The activity of Biotin Sulfoxide Reductase is determined by monitoring the oxidation of a reduced electron donor, such as NADPH or a reduced viologen dye, in the presence of this compound.

Reagents:

-

Phosphate buffer (100 mM, pH 7.5)

-

This compound stock solution (e.g., 100 mM in water)

-

NADPH stock solution (e.g., 10 mM in buffer)

-

Purified Biotin Sulfoxide Reductase enzyme preparation

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing phosphate buffer, a specific concentration of this compound, and NADPH.

-

Pre-incubate the mixture at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme preparation.

-

Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) using a spectrophotometer.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Control Reactions:

-

A reaction mixture without the enzyme to control for non-enzymatic oxidation of NADPH.

-

A reaction mixture without this compound to determine the intrinsic NADPH oxidase activity of the enzyme preparation.

HPLC Method for Separation and Quantification of Biotin and this compound

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate biotin and its metabolites based on their polarity. Quantification is achieved using a suitable detector.

Instrumentation and Columns:

-

HPLC system with a UV or Mass Spectrometry (MS) detector.

-

C18 reversed-phase column.

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized based on the specific column and compounds of interest.

Sample Preparation:

-

Biological samples (e.g., urine, plasma, cell lysates) may require a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation.

-

The supernatant is then filtered and injected into the HPLC system.

Detection:

-

UV Detection: Biotin and its metabolites have a weak chromophore, so detection is typically performed at low wavelengths (e.g., 200-230 nm).

-

Mass Spectrometry (MS) Detection: Provides higher sensitivity and specificity. The mass-to-charge ratio (m/z) of biotin and this compound are monitored.

Quantification:

-

A standard curve is generated using known concentrations of pure biotin and this compound.

-

The concentration of the analytes in the samples is determined by comparing their peak areas to the standard curve.

Signaling Pathways and Logical Relationships

The metabolism of this compound is intrinsically linked to the cellular redox state and biotin homeostasis. The following diagrams illustrate these relationships.

Caption: Metabolic fate of Biotin and the role of this compound.

Caption: General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is more than just a catabolite of biotin; it represents a salvageable pool of this essential vitamin, particularly in microbial systems. The mechanism of its reduction back to biotin by Biotin Sulfoxide Reductase is well-documented in bacteria and highlights a potential target for antimicrobial drug development, given its importance in pathogen virulence.

For the field of human health and drug development, several key questions remain:

-

Mammalian Reduction Pathway: The definitive identification and characterization of the enzyme(s) responsible for this compound reduction in mammals is a critical next step.

-

Physiological Relevance: Understanding the physiological and pathological concentrations of this compound in human tissues will clarify the importance of this salvage pathway.

-

Therapeutic Potential: If the reduction of this compound is found to be significant in human biotin homeostasis, it could open new avenues for therapeutic intervention in conditions related to biotin deficiency or oxidative stress.

This technical guide provides a foundation for researchers to delve into the mechanism of action of this compound. The provided data and protocols should facilitate further investigation into this intriguing molecule and its role in biology and medicine.

References

An In-depth Technical Guide on the Enzymatic Conversion of Biotin to Biotin-d-Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin, an essential B vitamin, undergoes various metabolic transformations, including the oxidation of its sulfur atom to form biotin-d-sulfoxide. This conversion is a crucial aspect of biotin catabolism and has implications for understanding biotin homeostasis, drug metabolism, and cellular signaling. This technical guide provides a comprehensive overview of the enzymatic conversion of biotin to this compound, detailing the enzymes involved, experimental protocols for in vitro analysis, and analytical techniques for quantification. Furthermore, it explores the potential role of this metabolite in cellular processes.

Introduction to Biotin Metabolism

Biotin serves as a covalently bound coenzyme for five mammalian carboxylases that are critical for fatty acid synthesis, gluconeogenesis, and amino acid catabolism[1]. The metabolism of biotin involves two primary pathways: the β-oxidation of the valeric acid side chain and the oxidation of the sulfur atom in the thiophane ring[1][2]. The latter pathway leads to the formation of biotin-l-sulfoxide, this compound, and biotin sulfone[1][2]. This guide focuses on the enzymatic conversion to this compound, a significant catabolite of biotin.

Enzymology of Biotin Sulfoxidation

In mammals, the oxidation of the sulfur atom in the biotin molecule takes place in the smooth endoplasmic reticulum and is dependent on nicotinamide adenine dinucleotide phosphate (NADPH). While the specific enzyme responsible for biotin sulfoxidation in mammals has not been definitively identified, two major enzyme families are implicated: Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes. Both FMOs and CYPs are known to catalyze the sulfoxidation of a wide range of xenobiotics and endogenous compounds containing sulfur.

Flavin-Containing Monooxygenases (FMOs)

FMOs are NADPH-dependent enzymes that specialize in the oxidation of soft nucleophiles, including the sulfur atom in biotin. The general reaction mechanism involves the formation of a C4a-hydroperoxyflavin intermediate, which then transfers an oxygen atom to the substrate.

Cytochrome P450 (CYP) Enzymes

CYP enzymes are a diverse family of heme-containing monooxygenases involved in the metabolism of a vast array of substrates. CYPs can also catalyze sulfoxidation reactions, typically through an oxygen rebound mechanism involving a high-valent iron-oxo intermediate.

Quantitative Data on Enzymatic Sulfoxidation

Table 1: Representative Kinetic Parameters for FMO-Catalyzed Sulfoxidation

| Substrate | FMO Isoform | Km (μM) | Vmax (nmol/min/mg protein) | Reference |

| Methyl p-tolyl sulfide | Human FMO1 | - | - | |

| Fenthion | Human FMO1 | - | - | |

| Ethyl methyl sulfide | Pig Liver FMO | 1380 ± 50 | 78.74 ± 3.9 | |

| 4-Chlorophenyl methyl sulfide | Pig Liver FMO | 185 ± 30 | 103 ± 5.0 | |

| Diphenyl sulfide | Pig Liver FMO | 68 ± 2 | 49.26 ± 2.05 |

Table 2: Representative Kinetic Parameters for CYP-Catalyzed Sulfoxidation

| Substrate | CYP Isoform | Km (μM) | kcat (min-1) | Reference |

| 4-(thiophen-2-yl)benzoic acid | CYP199A4 | - | - | |

| 4-(thiophen-3-yl)benzoic acid | CYP199A4 | - | - | |

| Albendazole | Ovine Liver Microsomes | 185 | 0.412 (nmol/min/mg) |

Experimental Protocols

This section provides detailed methodologies for the heterologous expression of FMO and CYP enzymes, the in vitro enzymatic conversion of biotin, and the analytical quantification of the reaction products.

Heterologous Expression and Purification of FMO and CYP Enzymes

A general protocol for the expression and purification of recombinant FMO and CYP enzymes in E. coli is outlined below. Specific conditions may need to be optimized for individual enzyme isoforms.

Protocol 4.1.1: Transformation and Expression

-

Transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing the gene for the desired FMO or CYP isoform.

-

Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.

-

Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation.

Protocol 4.1.2: Protein Purification

-

Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

If the protein is His-tagged, apply the supernatant to a nickel-NTA affinity column.

-

Wash the column with a buffer containing a low concentration of imidazole.

-

Elute the protein with a buffer containing a high concentration of imidazole.

-

Dialyze the purified protein against a storage buffer and store at -80°C.

In Vitro Enzymatic Conversion of Biotin to this compound

This protocol describes an in vitro assay using either purified recombinant enzymes or liver microsomes to catalyze the conversion of biotin to this compound.

Protocol 4.2.1: Reaction Setup

-

Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

Biotin (substrate)

-

NADPH (cofactor)

-

Purified FMO or CYP enzyme, or liver microsomes

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solvent such as ice-cold acetonitrile or by heat inactivation.

-

Centrifuge the mixture to pellet the protein and collect the supernatant for analysis.

Analytical Quantification by HPLC-MS/MS

A sensitive and specific method for the quantification of biotin and this compound is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Protocol 4.3.1: Sample Preparation

-

To the supernatant from the enzymatic reaction, add an internal standard (e.g., deuterated biotin).

-

Filter the sample through a 0.22 µm filter before injection into the HPLC system.

Protocol 4.3.2: HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

Protocol 4.3.3: MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Biotin: Monitor the transition from the parent ion to a specific product ion.

-

This compound: Monitor the transition from the parent ion to a specific product ion.

-

Internal Standard: Monitor the transition for the deuterated analog.

-

Signaling Pathways and Biological Relevance

While biotin is known to regulate gene expression and play a role in cell signaling, the specific functions of this compound are less clear. It is primarily considered a catabolite for excretion. However, the formation of this compound is relevant in the context of oxidative stress. The oxidation of the sulfur in biotin can be a consequence of cellular oxidative stress, and the enzymatic reduction of this compound back to biotin, catalyzed by biotin sulfoxide reductase in some organisms, may represent a salvage pathway to maintain biotin homeostasis under such conditions. Further research is needed to elucidate any direct signaling roles of this compound in mammalian cells.

Visualizations

Diagrams

Caption: Experimental workflow for the enzymatic conversion of biotin.

Caption: Simplified pathways of biotin catabolism.

Conclusion

The enzymatic conversion of biotin to this compound is a key step in biotin catabolism, likely mediated by FMO and CYP enzymes in mammals. This guide provides a framework for researchers to investigate this process through detailed experimental protocols and analytical methods. While the direct biological activity of this compound remains to be fully elucidated, understanding its formation is essential for a complete picture of biotin metabolism and its interplay with cellular redox status and drug metabolism pathways. Future research should focus on identifying the specific enzymes responsible for biotin sulfoxidation in various tissues and exploring the potential for this compound to act as a signaling molecule.

References

The Natural Occurrence of Biotin-d-Sulfoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, or vitamin B7, is a water-soluble vitamin crucial for a range of metabolic processes. While the biological roles of biotin are well-documented, its metabolites, including Biotin-d-sulfoxide, are less comprehensively understood. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its metabolic pathways, and the analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand the nuances of biotin metabolism and the significance of its sulfoxidized derivative.

Natural Occurrence and Biosynthesis

This compound is a naturally occurring catabolite of biotin found in mammals and various microorganisms. It is not directly synthesized as a primary metabolite but is rather a product of the oxidative degradation of biotin.

In mammals, the formation of this compound is a key step in one of the two principal pathways of biotin catabolism. This process involves the oxidation of the sulfur atom within the thiophane ring of the biotin molecule. This reaction occurs primarily in the smooth endoplasmic reticulum and is dependent on the presence of nicotinamide adenine dinucleotide phosphate (NADPH). This pathway leads to the formation of both this compound and biotin-l-sulfoxide, as well as biotin sulfone.

Beyond mammalian systems, this compound has been identified in microorganisms such as Escherichia coli. In these organisms, it can serve as a source of biotin, as it can be enzymatically reduced back to its active biotin form by the enzyme biotin sulfoxide reductase.

Quantitative Data on this compound Occurrence

The concentration of this compound varies across different biological fluids and is influenced by factors such as dietary biotin intake and physiological state. The following tables summarize the available quantitative data.

| Biological Matrix | Organism | Concentration/Proportion | Reference(s) |

| Human Serum | Human | 15 ± 33 nmol/L | |

| Human Urine | Human | 5 ± 6 nmol/L | |

| Human Urine (as % of total biotin and metabolites) | Human | 13 ± 4% | |

| Human Milk (8 days postpartum) | Human | 8% of total avidin-binding substances | |

| Human Milk (6 weeks postpartum) | Human | < 10% of total avidin-binding substances |

Data presented as mean ± standard deviation where available.

Signaling and Metabolic Pathways

The primary pathway involving this compound is its formation from biotin as part of the catabolic process. The enzyme responsible for the reduction of this compound back to biotin, biotin sulfoxide reductase, has been identified and characterized in microorganisms.

Below is a diagram illustrating the biotin catabolism pathway leading to the formation of this compound.

Experimental Protocols

Accurate quantification of this compound requires specific and sensitive analytical methods. High-performance liquid chromatography (HPLC) coupled with an avidin-binding assay or mass spectrometry (MS) are the most common techniques.

Protocol 1: HPLC with Avidin-Binding Assay for Biotin Metabolites

This method is highly specific for biotin and its metabolites that retain the ability to bind to avidin.

1. Sample Preparation (from Serum or Urine):

-

To 1 mL of serum or urine, add 2 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

3. Post-Column Avidin-Binding Assay:

-

The HPLC eluate is collected in fractions.

-

Each fraction is incubated with a known amount of avidin conjugated to an enzyme (e.g., horseradish peroxidase).

-

The mixture is then added to microtiter plates coated with biotinylated bovine serum albumin (BSA).

-

Unbound enzyme-conjugated avidin binds to the coated biotin-BSA.

-

A chromogenic substrate is added, and the color development is measured spectrophotometrically. The concentration of biotin metabolites is inversely proportional to the color intensity.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound.

1. Sample Preparation:

-

Follow the same protein precipitation and extraction steps as in Protocol 1.

-

For enhanced purity, a solid-phase extraction (SPE) step using a C18 cartridge can be incorporated after protein precipitation.

2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 reverse-phase column suitable for mass spectrometry.

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined using a pure standard.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of biotin metabolites from biological samples.

Conclusion

This compound is a significant, naturally occurring metabolite of biotin in mammals and microorganisms. Its formation via sulfur oxidation represents a key catabolic pathway. Understanding the levels and metabolic fate of this compound is essential for a complete picture of biotin homeostasis and may have implications for drug development and diagnostics. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this important biotin derivative.

An In-depth Technical Guide to the Stereoisomers of Biotin-D-Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-d-sulfoxide, a primary metabolite of biotin (Vitamin H), exists as two diastereomers due to the introduction of a chiral center at the sulfur atom upon oxidation. These stereoisomers, d-biotin-d-sulfoxide and d-biotin-l-sulfoxide, exhibit distinct physical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, characterization, and biological significance. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and related fields.

Introduction

Biotin is a water-soluble B vitamin that acts as a crucial coenzyme for carboxylase enzymes involved in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism[1][2]. The metabolic fate of biotin includes the oxidation of the sulfur atom in its thiophane ring, leading to the formation of this compound[3]. This oxidation introduces a new stereocenter at the sulfur atom, resulting in two diastereomeric forms: d-biotin-d-sulfoxide and d-biotin-l-sulfoxide. While both are metabolites, their biological activities differ significantly. Understanding the chemistry and biology of these stereoisomers is essential for studies on biotin metabolism, drug delivery systems utilizing the biotin-avidin interaction, and the development of novel therapeutics.

Stereochemistry of this compound

The parent molecule, d-biotin, possesses three chiral centers in its bicyclic ring structure. The oxidation of the sulfur atom to a sulfoxide creates an additional chiral center. Consequently, the oxidation of d-biotin yields two diastereomers. The nomenclature "d" and "l" for the sulfoxides is based on the direction of their optical rotation[4].

The absolute configuration at the sulfur atom can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents around the sulfur atom is determined by their atomic number. The lone pair of electrons on the sulfur atom is considered the lowest priority substituent.

-

d-Biotin-d-sulfoxide (Biotin (+)-sulfoxide) : This diastereomer has a positive specific rotation[4].

-

d-Biotin-l-sulfoxide ((-)-Biotin Sulfoxide) : This diastereomer exhibits a negative specific rotation.

Quantitative Data

The distinct stereochemistry of the this compound isomers leads to differences in their physical properties. A summary of these properties is provided in the table below.

| Property | d-Biotin-d-sulfoxide | d-Biotin-l-sulfoxide | Racemic Biotin Sulfoxide |

| Molecular Formula | C₁₀H₁₆N₂O₄S | C₁₀H₁₆N₂O₄S | C₁₀H₁₆N₂O₄S |

| Molecular Weight | 260.31 g/mol | 260.31 g/mol | 260.31 g/mol |

| Melting Point | 200-203 °C | 243-247 °C | >183 °C (dec.) |

| Specific Rotation (in 0.1 N NaOH) | +130° | -40° | Not Applicable |

| Solubility | Acetonitrile: Slightly soluble, DMSO: Slightly soluble | Data not readily available | Data not readily available |

| CAS Number | 10406-89-0 | 3376-83-8 | 23015-53-4 |

Synthesis and Separation

The diastereomers of this compound are typically prepared by the controlled oxidation of d-biotin. The resulting mixture of diastereomers can then be separated by fractional crystallization.

Experimental Protocol: Synthesis of this compound Stereoisomers

This protocol is adapted from the method described by Melville (1954).

Materials:

-

d-Biotin

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Ethanol

-

Diazomethane (for esterification, optional)

-

Zinc dust

-

Hydrochloric acid (HCl)

Procedure:

-

Oxidation: Dissolve 1 g of d-biotin in 10 mL of glacial acetic acid. To this solution, add a calculated amount of 30% hydrogen peroxide, sufficient to yield the sulfoxide. The reaction can be monitored by thin-layer chromatography (TLC). The oxidation of biotin with hydrogen peroxide typically produces the d- and l-sulfoxides in a ratio of approximately 4:1.

-

Fractional Crystallization:

-

Isolation of d-Biotin-l-sulfoxide: Concentrate the reaction mixture under vacuum. The residue can be treated with alcohol to precipitate the less soluble d-biotin-l-sulfoxide, which melts at 243-247 °C.

-

Isolation of d-Biotin-d-sulfoxide: The d-biotin-d-sulfoxide can be crystallized from the alcoholic mother liquor, for example, by the addition of ether. This isomer has a melting point of 200-203 °C.

-

-

Characterization: The separated isomers should be characterized by determining their melting points and specific optical rotations. Further characterization can be performed using spectroscopic methods such as NMR, IR, and mass spectrometry.

-

(Optional) Esterification for Enhanced Separation: The methyl esters of the sulfoxides can be prepared by treating the mixture with diazomethane. The resulting esters may exhibit different crystallization properties, facilitating separation.

-

Reduction to Confirm Structure: The sulfoxides can be reduced back to biotin using zinc dust and hydrochloric acid to confirm their identity.

Biological Activity and Significance

The stereochemistry at the sulfur atom significantly influences the biological activity of this compound.

-

d-Biotin-d-sulfoxide: This isomer can be utilized by some microorganisms, such as Escherichia coli, as a source of biotin. This is due to the presence of the enzyme Biotin Sulfoxide Reductase , which catalyzes the reduction of d-biotin-d-sulfoxide back to d-biotin.

-

d-Biotin-l-sulfoxide: This isomer is generally considered to be biologically inactive.

The enzymatic interconversion between biotin and d-biotin-d-sulfoxide is a key aspect of biotin metabolism.

Signaling Pathway: Biotin-Biotin Sulfoxide Cycle

References

- 1. Biotin sulfoxide | C10H16N2O4S | CID 83833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mass spectrometry identifies covalent binding of soman, sarin, chlorpyrifos oxon, diisopropyl fluorophosphate, and FP-biotin to tyrosines on tubulin: a potential mechanism of long term toxicity by organophosphorus agents - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into Biotin-D-Sulfoxide: A Technical Guide for Researchers

Abstract

Biotin-D-sulfoxide, a primary metabolite of biotin (Vitamin B7), plays a significant role in various biological processes. Understanding its molecular properties at a quantum level is crucial for elucidating its mechanism of action, potential interactions with biological targets, and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to study this compound. It details robust computational methodologies, presents illustrative quantitative data in a structured format, and visualizes key workflows and conceptual frameworks to aid researchers, scientists, and drug development professionals in this specialized area of computational chemistry. While direct and extensive quantum chemical studies on this compound are not abundant in current literature, this guide establishes a foundational methodology based on established principles for analogous sulfur-containing biomolecules.

Introduction

Biotin, an essential vitamin, is a cofactor in a variety of carboxylase enzymes. Its metabolism leads to the formation of several derivatives, including this compound. The oxidation of the sulfur atom in the tetrahydrothiophene ring of biotin to a sulfoxide introduces significant changes to its electronic structure, polarity, and potential for intermolecular interactions. Quantum chemical calculations offer a powerful lens through which to investigate these changes with high precision.

This guide will explore the theoretical underpinnings and practical application of Density Functional Theory (DFT) and other quantum mechanical methods to characterize this compound. The focus will be on providing a detailed protocol for such calculations and presenting the expected outcomes in a clear, accessible format for researchers.

Theoretical and Computational Methodology

The accurate theoretical treatment of a sulfur-containing molecule like this compound requires careful selection of computational methods and parameters. The protocol outlined below is based on best practices for similar molecular systems.

Geometry Optimization

The first step in any quantum chemical study is to determine the lowest energy conformation of the molecule.

-

Method: Density Functional Theory (DFT) is the method of choice for systems of this size, offering a good balance between accuracy and computational cost.

-

Functional: For sulfur-containing molecules, hybrid functionals such as B3LYP or PBE0 are commonly employed. Functionals from the Minnesota family, like M06-2X, are also recommended due to their robust performance for non-covalent interactions.

-

Basis Set: A Pople-style basis set, such as 6-311+G(2d,p), or a Dunning-style correlation-consistent basis set, like aug-cc-pVTZ, is recommended to provide sufficient flexibility for describing the electron density, particularly around the sulfur and oxygen atoms.

-

Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, should be used with water as the solvent.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Method: The same level of theory (functional and basis set) as the geometry optimization should be used.

-

Output: The calculation yields the harmonic vibrational frequencies, which can be compared with experimental IR spectroscopy data.

Electronic Property Calculations

A range of electronic properties can be calculated to understand the reactivity and charge distribution of this compound.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding, hybridization, and charge distribution within the molecule.

The logical workflow for these quantum chemical calculations is depicted in the following diagram:

Quantitative Data Presentation

The following tables present illustrative data that would be obtained from the quantum chemical calculations described above. Note: The values presented here are hypothetical and serve to demonstrate the format of data presentation.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S=O | 1.50 Å |

| Bond Length | C-S | 1.85 Å |

| Bond Angle | C-S-O | 106.5° |

| Dihedral Angle | H-N-C=O | 178.2° |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 4.5 Debye |

Table 3: Key Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| S=O Stretch | 1050 | High |

| C=O Stretch (Urea) | 1710 | High |

| N-H Stretch | 3400 | Medium |

| C-H Stretch | 2950 | Medium |

Interaction with Biological Systems: A Computational Perspective

While quantum chemical calculations provide insights into the intrinsic properties of this compound, understanding its biological role requires studying its interactions with proteins. A multi-scale modeling approach is often employed for this purpose.

Molecular Docking

Molecular docking can be used to predict the preferred binding orientation of this compound to a protein target. This can provide initial insights into potential binding modes and key interacting residues.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the dynamic behavior of the this compound-protein complex over time. This can reveal important information about the stability of the complex, the role of water molecules, and the conformational changes that occur upon binding.

An experimental workflow to investigate the interaction of this compound with a target protein is visualized below:

Methodological & Application

Application Notes and Protocols for Protein Biotinylation

Introduction

Biotinylation, the process of covalently attaching biotin to a protein, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin (Vitamin B7) and avidin or streptavidin is one of the strongest non-covalent bonds known in nature, making it an ideal tool for detecting, purifying, and immobilizing proteins.

It is important to clarify a common point of confusion: Biotin-D-Sulfoxide is not a reagent used for protein labeling. this compound is a metabolite of biotin, formed by the oxidation of the sulfur atom in the biotin molecule.[1][2] While its synthesis and enzymatic reduction back to biotin have been studied, it does not possess a reactive group suitable for direct covalent attachment to proteins in a laboratory setting.[1][3][4]

This document provides detailed protocols and application notes for the most common and effective methods of protein biotinylation using commercially available reagents. These reagents are derivatized with specific reactive groups that target functional groups on proteins, such as primary amines or sulfhydryls, to form stable covalent bonds.

I. Overview of Protein Biotinylation Chemistry

The most widely used biotinylation reagents consist of three key components: the biotin moiety, a spacer arm, and a reactive group.

-

Biotin Moiety: Provides the high-affinity binding to avidin or streptavidin.

-

Spacer Arm: A chain of atoms that positions the biotin away from the protein surface, reducing steric hindrance and improving its accessibility for binding to avidin or streptavidin. Spacer arms can also incorporate features like polyethylene glycol (PEG) to increase solubility or cleavable linkages (e.g., disulfide bonds) to allow for the release of the biotinylated protein after capture.

-

Reactive Group: The chemically active part of the reagent that forms a covalent bond with a specific functional group on the protein. The choice of reactive group determines the targeting strategy.

The general workflow for protein biotinylation is a straightforward process involving the preparation of the protein and reagent, the labeling reaction, and the removal of excess, unreacted biotin.

References

Application Notes and Protocols for Biotin-Based Labeling via Thioether Chemistry in Proteomics

Introduction

In the field of proteomics, biotinylation is a cornerstone technique for protein detection, purification, and immobilization.[1] This is largely due to the exceptionally strong and specific non-covalent interaction between biotin and avidin or streptavidin.[1] Traditionally, biotinylation targets reactive functional groups on proteins, such as primary amines on lysine residues. However, a novel and highly specific method has emerged that expands the utility of the biotin handle itself for chemical modification.

This application note focuses on Biotin Redox-Activated Chemical Tagging (BioReACT) , a method that targets the thioether moiety within the biotin molecule.[2][3] This technique utilizes oxaziridine reagents to rapidly and selectively react with the sulfur atom of biotin, forming a highly stable sulfimide linkage. While the primary product is a sulfimide, the formation of a sulfoxide can occur as a byproduct. This approach enables the stable and predictable conjugation of small molecules, such as fluorophores or drugs, directly onto pre-biotinylated biomolecules.

The BioReACT method offers a significant advantage by providing an orthogonal labeling strategy that does not consume native amino acid residues on the target protein. The resulting sulfimide bond is remarkably stable, showing no hydrolysis even after 10 days at 37°C in PBS, making it ideal for in vivo applications and long-term studies.

Principle of the BioReACT Method

The BioReACT method is an adaptation of the Redox-Activated Chemical Tagging (ReACT) chemistry, which was initially developed for the selective modification of methionine residues in proteins. The core of this technology is the reaction between an oxaziridine reagent and a thioether. In the context of BioReACT, the thioether is the one present in the bicyclic ring of biotin.

The reaction proceeds rapidly under aqueous conditions at room temperature, where the oxaziridine transfers a nitrene fragment to the biotin thioether, yielding a stable sulfimide product. This reaction provides a powerful tool for researchers to further modify already biotinylated proteins, oligonucleotides, or other biomolecules in a predictable and stable manner.

Caption: Chemical principle of the BioReACT method.

Application Notes

Stable Post-Labeling of Biotinylated Proteins

The BioReACT method is exceptionally useful for attaching a secondary label to a protein that has already been biotinylated for purification or detection. For example, a biotinylated antibody captured on a streptavidin matrix can be further modified with a fluorescent dye or an enzyme via an oxaziridine reagent. This allows for dual-functionality without altering the protein's native amino acids.

Development of Antibody-Drug Conjugates (ADCs)

A significant application for drug development professionals is the creation of ADCs. A monoclonal antibody can be biotinylated at a specific site, and then the BioReACT chemistry can be used to attach a potent cytotoxic drug. The exceptional stability of the resulting sulfimide linkage is a major advantage, ensuring that the drug remains attached to the antibody until it reaches its target, which can reduce off-target toxicity.

Modification of Biotinylated Oligonucleotides